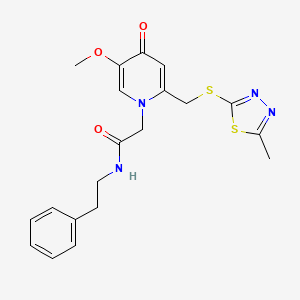
methyl 4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate” is a chemical compound that is part of a series of furan- and thiophene-2-carbonyl amino acid derivatives . These compounds have been synthesized to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), a major transcription factor that protects cells during exposure to hypoxic conditions .
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Speciation
A study on a closely related thiourea derivative, methyl 2-(3-(furan-2-carbonyl)thioureido)benzoate, showcased its synthesis and characterization through elemental analysis, FT-IR, FT-Raman, electronic, NMR, and single crystal X-ray diffraction. The investigation also included a density functional theory (DFT) optimization to compare with experimental results, offering insights into bond parameters and significant vibrations which could be relevant for understanding the structure and reactivity of similar compounds (Singh, Pratap, Gupta, & Butcher, 2013).
Chemical Modification and Corrosion Inhibition
Research on semicarbazones derived from furan compounds, including a study on (E)-4-(5-((2-carbamoylhydrazano)methyl)furan-2-yl)benzoic acid, revealed their effectiveness in corrosion protection on carbon steel surfaces. This unexpected behavior was attributed to the transformation of certain groups upon interacting with the metal surface, leading to enhanced corrosion inhibition efficiency, which could imply potential applications of methyl 4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate in protective coatings or materials science (Palayoor, Kakkassery, Kanimangalath, & Varghese, 2017).
Synthesis and Characterization of Derivatives
Another research avenue involves the synthesis of derivatives from furans and thiophenes, aimed at creating compounds with specific properties. A method for synthesizing 3-methylthio-substituted furans and related derivatives was explored, highlighting a versatile approach to accessing a variety of compounds potentially useful for further application in organic synthesis and material science (Yin, Wang, Chen, Gao, Wu, & Pan, 2008).
Photocatalytic Degradation Studies
The photocatalytic degradation pathways of methyl parathion, a compound structurally related to the target molecule, were investigated to understand the reaction products and mechanisms involved. This study identified intermediate organic reaction products, offering insights into the degradation processes that could apply to similar compounds for environmental remediation or the design of photocatalytic materials (Moctezuma, Leyva, Palestino, & Lasa, 2007).
Wirkmechanismus
The compound is believed to inhibit FIH-1, thereby activating Hypoxia-Inducible Factor-α (HIF-α) without exposing cells to hypoxic conditions . This mechanism of action is based on correlations among the docking score of the FIH-1 active site, the chemical structure of the compounds, and biological HIF-α/HRE transcriptional activity .
Eigenschaften
IUPAC Name |
methyl 4-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S2/c1-24-18(21)12-4-7-14(8-5-12)27(22,23)19-11-13-6-9-16(26-13)17(20)15-3-2-10-25-15/h2-10,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMFNWFJPQRZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2866625.png)
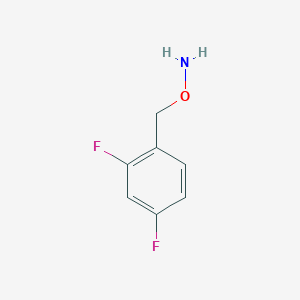
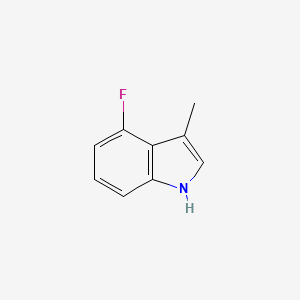
![N-(4-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2866629.png)
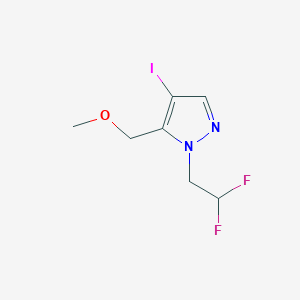
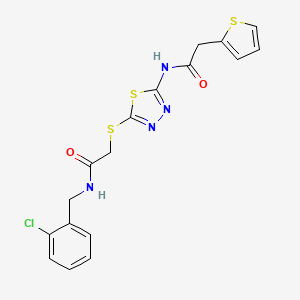

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2866635.png)
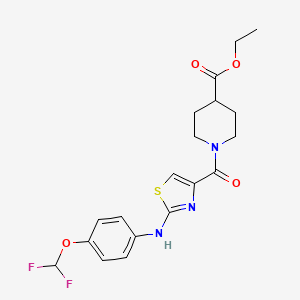
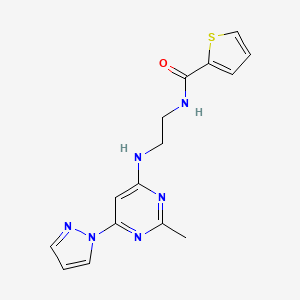
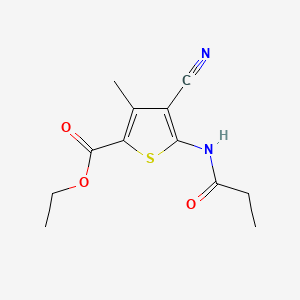
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride](/img/structure/B2866645.png)
![methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride](/img/structure/B2866646.png)
